molecular formula C17H21ClN6O3 B2658391 5-(3-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 1105208-18-1

5-(3-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2658391
CAS No.: 1105208-18-1
M. Wt: 392.84
InChI Key: IZBAXDHZLRWOPA-UHFFFAOYSA-N
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Description

5-(3-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H21ClN6O3 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study on novel uracils and related derivatives revealed the synthesis of compounds through the reaction of specific uracils with 1-substituted piperazines. Among these, compound 6h displayed significant broad-spectrum antibacterial activity, suggesting its potential application in antimicrobial treatments. This demonstrates the compound's relevance in addressing bacterial infections, underscoring its scientific research applications in the field of microbiology and pharmacology (Al-Turkistani et al., 2011).

Anti-inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. The compounds synthesized showed promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with analgesic and anti-inflammatory effects. This highlights the compound's potential in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Chemical Synthesis and Reactivity

Research on diethylamine and triethylamine as sources for the dienophile component in reverse azadiene synthesis has been conducted, involving compounds related to the structure of interest. These studies contribute to the broader understanding of chemical reactivity and synthesis techniques, offering insights into creating complex molecules for various applications, including medicinal chemistry (Shorshnev et al., 1990).

Luminescent Properties and Photo-induced Electron Transfer

A study on novel piperazine substituted naphthalimide compounds demonstrated their luminescent properties and potential in photo-induced electron transfer processes. These findings suggest applications in the development of fluorescent probes and materials science, where such properties can be harnessed for sensing, imaging, or electronic devices (Gan et al., 2003).

Properties

IUPAC Name

5-[3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-3-oxopropyl]-3,6-dimethyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O3/c1-11-12(16(26)22(2)17(27)19-11)3-6-15(25)24-9-7-23(8-10-24)14-5-4-13(18)20-21-14/h4-5H,3,6-10H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBAXDHZLRWOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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